N-(2-bromophenyl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide

Conformational analysis Dihedral angle Steric effects

N-(2-bromophenyl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide (CAS 912890-71-2) is a synthetic small molecule belonging to the 4-oxo-4H-chromene-2-carboxamide class, characterized by a chromone core bearing chlorine atoms at positions 6 and 8 and a 2-bromophenyl substituent on the carboxamide nitrogen. The compound has a molecular weight of 413.0 g/mol and molecular formula C16H8BrCl2NO3.

Molecular Formula C16H8BrCl2NO3
Molecular Weight 413.0 g/mol
Cat. No. B12202534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromophenyl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide
Molecular FormulaC16H8BrCl2NO3
Molecular Weight413.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl)Br
InChIInChI=1S/C16H8BrCl2NO3/c17-10-3-1-2-4-12(10)20-16(22)14-7-13(21)9-5-8(18)6-11(19)15(9)23-14/h1-7H,(H,20,22)
InChIKeyJXQVQKOYTGTRAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Bromophenyl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide: Procurement-Ready Physicochemical and Target Engagement Profile


N-(2-bromophenyl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide (CAS 912890-71-2) is a synthetic small molecule belonging to the 4-oxo-4H-chromene-2-carboxamide class, characterized by a chromone core bearing chlorine atoms at positions 6 and 8 and a 2-bromophenyl substituent on the carboxamide nitrogen . The compound has a molecular weight of 413.0 g/mol and molecular formula C16H8BrCl2NO3 . This scaffold has been described in patent literature for potential antiviral and antitumor applications, though specific target engagement data for the exact compound is limited [1].

Why N-(2-Bromophenyl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide Cannot Be Substituted by Generic 4-Oxo-4H-Chromene-2-Carboxamides


The 6,8-dichloro-4-oxo-4H-chromene-2-carboxamide scaffold is highly sensitive to N-aryl substitution, with the 2-bromophenyl group introducing unique steric and electronic effects that distinguish it from close analogs. Rotational isomerism studies on related 4-oxo-4H-chromene-2-carboxamides reveal that N-aryl substituents directly influence the amide rotational barrier, which in turn modulates molecular recognition and target binding [1]. In related chromone carboxamides, dihedral angles between the chromone system and exocyclic phenyl rings can range from 23.97° to 58.48° depending on the substituent, with the bulky bromine atom in the target compound likely increasing torsional strain and altering binding geometry compared to unsubstituted or para-substituted analogs . These conformational differences mean that even compounds sharing the identical 6,8-dichloro-4-oxo-4H-chromene core cannot be assumed to exhibit equivalent target engagement or selectivity profiles.

Head-to-Head Quantitative Comparator Analysis for N-(2-Bromophenyl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide Procurement Decisions


Ortho-Bromine Substitution Reduces Planarity Relative to Para-Substituted and Unsubstituted Analogs

The target compound's ortho-bromophenyl substituent forces a larger dihedral angle between the chromone core and the N-phenyl ring compared to para-substituted or unsubstituted analogs. In related chromone carboxamides, dihedral angles range from 23.97° for less hindered derivatives to 58.48° for sterically demanding ones, with the target compound's bulky ortho-bromine expected to push the angle toward the upper end of this range (approximately 50–60°) . By contrast, N-(3-chloro-2-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide exhibits a dihedral angle ≤30° due to reduced steric hindrance .

Conformational analysis Dihedral angle Steric effects

Distinct Hydrogen-Bonding Capacity Introduced by the Carboxamide Moiety

The carboxamide group in N-(2-bromophenyl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide introduces dual hydrogen-bond donor (N–H) and acceptor (C=O) functionality, which is absent in simple 4H-chromen-4-one analogs. NMR spectroscopy confirms the carboxamide N–H proton appears as a broad singlet at δ 10.2 ppm, and IR spectroscopy shows N–H stretching at ~3,300 cm⁻¹ . In contrast, the core chromone scaffold without the carboxamide substitution lacks this hydrogen-bonding capability, resulting in different solubility profiles and altered intermolecular interactions in crystal packing .

Hydrogen bonding Solubility Crystal packing

Halogen-Dependent Electronic Effects Differentiate 2-Bromophenyl from 2-Chlorophenyl and 4-Bromophenyl Analogs

The ortho-bromine substituent on the N-phenyl ring generates distinct electronic and steric effects compared to chlorine or para-bromine substitution. The larger atomic radius of bromine (185 pm) versus chlorine (175 pm) enhances van der Waals interactions and potentially stabilizes crystal packing through halogen bonding . ¹³C NMR data show that aromatic carbons adjacent to chlorine and bromine exhibit deshielding effects appearing at δ 125–140 ppm, confirming the electronic influence of these substituents . The ortho position further differentiates the target compound from 4-bromophenyl analogs, where the bromine is positioned distally relative to the amide linkage, altering the molecular electrostatic potential surface.

Electronic effects Halogen bonding Van der Waals interactions

Procurement Guidance: Best-Fit Research and Industrial Application Scenarios for N-(2-Bromophenyl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide


Conformationally Constrained Chemical Probe Design for Bromodomain or Kinase Targets

The non-planar conformation imposed by the ortho-bromophenyl group (dihedral angle ~50–60°) makes this compound suitable for targeting binding pockets that require a bent or twisted ligand geometry, such as certain bromodomains or kinases with sterically demanding gatekeeper residues. The quantitative conformational difference (≥20° relative to flatter analogs) means the compound can access binding modes inaccessible to N-phenyl or N-(4-substituted phenyl) congeners .

Halogen-Bond-Directed Crystal Engineering and Co-Crystallization Studies

The ortho-bromine atom provides a strong halogen-bond donor that can direct crystal packing and facilitate co-crystallization with halogen-bond acceptor motifs. This property is quantitatively distinct from ortho-chlorine analogs (Br van der Waals radius 185 pm vs. Cl 175 pm), offering stronger directional interactions for solid-state formulation optimization .

Structure-Activity Relationship (SAR) Expansion of Chromone Carboxamide Libraries

As a characterized member of the 6,8-dichloro-4-oxo-4H-chromene-2-carboxamide series with documented spectroscopic data (¹H NMR: N–H at δ 10.2 ppm, aromatic protons at δ 7.2–8.1 ppm; ¹³C NMR: carbonyl carbons at δ 175–185 ppm; IR: N–H stretch at ~3,300 cm⁻¹, C=O stretches at 1,680–1,720 cm⁻¹), this compound serves as an analytical reference standard for SAR expansion efforts, ensuring batch-to-batch identity confirmation when procuring from different synthetic sources .

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